Tetramycin B
Description
Historical Context of Polyene Macrolide Discovery and Significance
The discovery of polyene macrolide antibiotics marked a significant turning point in the treatment of fungal infections. researchgate.net The first of this class, nystatin (B1677061), was discovered in 1950 by Elizabeth Lee Hazen and Rachel Fuller Brown from Streptomyces noursei. mdpi.comnih.gov This breakthrough provided the first effective treatment for many fungal diseases. nih.gov Following this, numerous other polyene macrolides were identified, with over 200 compounds described to date, although only a few are used in human therapy. researchgate.net
The significance of polyene macrolides lies in their potent antifungal activity, which stems from their unique mechanism of action. researchgate.netnih.gov They bind to ergosterol (B1671047), a primary sterol component of fungal cell membranes, leading to the formation of pores that disrupt membrane integrity and cause leakage of cellular contents, ultimately resulting in fungal cell death. vt.edumsdvetmanual.com This selective interaction with ergosterol over the cholesterol found in mammalian cell membranes provides a degree of specificity, though toxicity remains a concern with many polyene antibiotics. msdvetmanual.com Amphotericin B, another key polyene macrolide discovered in 1956, remains a "golden standard" for treating severe systemic fungal infections despite its toxicity. researchgate.netvt.edu The discovery of this class of antibiotics provided crucial tools to combat previously life-threatening fungal pathogens. researchgate.net
Identification and Isolation of Tetramycin (B1682769) B
Tetramycin is a 26-membered tetraene macrolide antibiotic with agricultural applications. nih.gov It is produced by Streptomyces ahygroscopicus and consists of two main components, Tetramycin A and Tetramycin B. nih.govoup.com this compound is formed through the hydroxylation of Tetramycin A at the C4 position, a reaction catalyzed by the cytochrome P450 monooxygenase TtmD. nih.gov The two forms exhibit different antifungal activities against various pathogenic fungi. nih.gov
The initial isolation and characterization of natural products like this compound from their source organisms, such as Streptomyces, is a critical first step in their study. rroij.com This process typically involves extraction from the fermentation broth, followed by various chromatographic techniques to separate and purify the individual compounds. rroij.comcabidigitallibrary.org
Classification of this compound among Related Natural Products
This compound is classified as a polyene macrolide antibiotic. vt.edunih.gov This large family of natural products is characterized by a macrocyclic lactone ring containing a series of conjugated double bonds. vt.eduannualreviews.org Polyenes are further subdivided based on the number of these conjugated double bonds, which act as a chromophore and give them characteristic UV absorption spectra. vt.edu this compound is a tetraene, meaning it possesses four conjugated double bonds within its structure. vt.edunih.gov
Structurally, polyene macrolides are a subgroup of macrolide antibiotics, which are defined by their large lactone rings, typically with one or more sugar moieties attached. annualreviews.org The macrolactone rings of polyenes range from 26 to 38 atoms. annualreviews.org this compound has a 26-membered ring. nih.gov The majority of tetraenes feature a macrolide ring of 25 to 27 carbon atoms. vt.edu Many polyenes, including this compound, also contain a mycosamine (B1206536) sugar group. vt.edunih.gov
Overview of Research Trajectories for Complex Natural Products
The scientific investigation of complex natural products like this compound follows a well-established, multi-faceted trajectory. rroij.comacs.org This journey begins with the discovery and isolation of the compound from its natural source, often a complex mixture of molecules. rroij.comfrontiersin.org
A crucial subsequent step is structure elucidation , which has evolved from classical chemical methods to sophisticated spectroscopic techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) to determine the precise chemical structure. rroij.com
Once the structure is known, research often proceeds along several key avenues:
Biosynthesis: Investigating the genetic and enzymatic pathways that the producing organism uses to synthesize the compound. annualreviews.orgasm.org Understanding the biosynthesis of polyene macrolides, for example, involves studying the large type I polyketide synthases (PKSs) that assemble the macrolactone ring from simple precursors like acetate (B1210297) and propionate. annualreviews.orgresearchgate.net This knowledge can be used for pathway engineering to produce novel analogs. researchgate.net
Total Synthesis: The complete chemical synthesis of the natural product in the laboratory. acs.org This is a significant challenge for complex molecules and serves as a platform for developing new synthetic methods and creating structural analogs for structure-activity relationship studies. acs.org
Biological Activity and Mechanism of Action: Detailed studies to understand how the compound exerts its biological effects. For polyenes, this includes in-depth analysis of their interaction with fungal cell membranes and ergosterol. researchgate.net
Metabolic Engineering and Yield Improvement: For commercially relevant compounds, research focuses on optimizing production in the native or a heterologous host. This can involve manipulating regulatory genes or engineering the biosynthetic pathway to increase the yield of the desired compound, as has been done for Tetramycin A and B. nih.govfrontiersin.org
This comprehensive approach, from discovery to potential therapeutic or agricultural application, is characteristic of the research efforts dedicated to complex and valuable natural products.
Structure
3D Structure
Properties
Molecular Formula |
C35H53NO14 |
|---|---|
Molecular Weight |
711.8 g/mol |
IUPAC Name |
(1R,3S,5R,6R,7E,11R,12S,13E,15E,17E,19E,21R,23S,24R,25S)-21-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-12-ethyl-1,3,5,6,25-pentahydroxy-11-methyl-9-oxo-10,27-dioxabicyclo[21.3.1]heptacosa-7,13,15,17,19-pentaene-24-carboxylic acid |
InChI |
InChI=1S/C35H53NO14/c1-4-21-11-9-7-5-6-8-10-12-23(49-34-32(43)30(36)31(42)20(3)48-34)16-27-29(33(44)45)26(40)18-35(46,50-27)17-22(37)15-25(39)24(38)13-14-28(41)47-19(21)2/h5-14,19-27,29-32,34,37-40,42-43,46H,4,15-18,36H2,1-3H3,(H,44,45)/b7-5+,8-6+,11-9+,12-10+,14-13+/t19-,20-,21+,22+,23+,24-,25-,26+,27+,29-,30+,31-,32+,34+,35-/m1/s1 |
InChI Key |
ZWRUZDWTNUEYFO-ITKBNLRKSA-N |
Isomeric SMILES |
CC[C@H]1/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](/C=C/C(=O)O[C@@H]1C)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |
Canonical SMILES |
CCC1C=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(C=CC(=O)OC1C)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
Origin of Product |
United States |
Biological Origins and Production of Tetramycin B
Producer Microorganism Identification and Characterization
The primary producer of Tetramycin (B1682769) B is the filamentous bacterium Streptomyces ahygroscopicus. This soil-dwelling actinomycete is a prolific source of various secondary metabolites, including a range of antibiotics.
Streptomyces ahygroscopicus as a Source for Tetramycin B Production
Streptomyces ahygroscopicus is a well-documented producer of the tetramycin complex, which includes both Tetramycin A and its hydroxylated derivative, this compound. nih.govnih.gov The biosynthesis of this compound from Tetramycin A is a specific enzymatic step catalyzed by the cytochrome P450 monooxygenase TtmD. nih.govnih.gov Different strains of S. ahygroscopicus, such as S91 and Wuzhouensis, have been identified and utilized for tetramycin production. nih.govnih.govgoogle.com The biosynthetic gene cluster responsible for tetramycin production has been identified and contains regulatory genes, such as ttmRI, ttmRII, and ttmRIII, which positively regulate the biosynthetic pathway. oup.com
Strain Variants and Their Influence on Metabolite Profiles
Different strains of Streptomyces ahygroscopicus exhibit variations in their metabolite profiles, which can significantly impact the yield and ratio of Tetramycin A to this compound. For instance, S. ahygroscopicus var. beijingensis CGMCC 4.1123 is known to produce both tetramycin and nystatin (B1677061). nih.gov The manipulation of regulatory genes within these strains has been shown to alter the production of these metabolites. Disruption of specific regulatory genes like ttmRI, ttmRII, or ttmRIII in S. ahygroscopicus has been shown to decrease the production of both Tetramycin A and B. oup.com Conversely, blocking the biosynthetic pathway of competing metabolites, such as nystatin, can redirect precursors towards tetramycin synthesis. nih.govmdpi.com
Metabolic engineering approaches have been successfully employed to alter the metabolite profiles of S. ahygroscopicus strains to favor the production of a specific tetramycin component. For example, overexpressing the ttmD gene, which is responsible for the conversion of Tetramycin A to this compound, in a high-yield Tetramycin A-producing strain of S. ahygroscopicus S91 led to a significant increase in the proportion of this compound. nih.govnih.gov Specifically, a strain with three copies of the ttmD gene showed a notable shift in the component ratio, increasing the this compound content from 26.64% to 51.63%. nih.govnih.gov
Fermentation Strategies for Enhanced this compound Yield
Optimizing fermentation conditions is crucial for maximizing the production of this compound. Various strategies have been explored to enhance the yield of tetramycins, which can be broadly categorized into medium optimization and genetic manipulation of the producer strain.
One key strategy involves precursor engineering. The biosynthesis of the polyketide backbone of tetramycin requires precursors like acetyl-CoA and malonyl-CoA. mdpi.com By blocking competing pathways that also utilize these precursors, such as the nystatin biosynthetic pathway, the metabolic flux can be redirected towards tetramycin production. nih.gov For instance, disrupting the nystatin biosynthetic gene cluster in S. hygrospinosus var. beijingensis and overexpressing malonyl-CoA biosynthetic genes led to an increased titer of tetramycin. nih.gov
Furthermore, the introduction of additional copies of key biosynthetic genes can significantly boost production. Overexpression of the tetrK and tetrF genes in an engineered strain of S. hygrospinosus resulted in a 122% increase in the fermentation titer of this compound, reaching 865 ± 8 mg/L. nih.gov Similarly, in S. ahygroscopicus S91, a combination of blocking nystatin biosynthesis, disrupting this compound biosynthesis to first create a high-yield Tetramycin A strain, and then overexpressing the TtmD enzyme led to a significant increase in this compound production. nih.govnih.gov The strain with three copies of the ttmD gene achieved a this compound yield of 533.59 ± 22.65 mg·L−1. nih.gov
The composition of the fermentation medium also plays a critical role. While specific optimal media for this compound are often proprietary or detailed in specific patents, general principles of fermentation medium optimization for Streptomyces are applicable. These include the careful selection and concentration of carbon and nitrogen sources, as well as the inclusion of specific precursors. For example, in the production of Tetramycin A by Streptomyces albulus, the addition of glycerol (B35011) as a metabolic precursor significantly increased the yield. frontiersin.org
| Strategy | Organism | Key Genes/Components | Outcome | Reference |
| Gene Disruption | Streptomyces ahygroscopicus | ttmRI, ttmRII, ttmRIII | Reduced Tetramycin A and B production | oup.com |
| Pathway Engineering | Streptomyces ahygroscopicus S91 | Overexpression of ttmD (3 copies) | Increased this compound content to 51.63% | nih.govnih.gov |
| Pathway Engineering | Streptomyces hygrospinosus | Overexpression of tetrK and tetrF | 122% increase in this compound titer | nih.gov |
| Precursor Engineering | Streptomyces hygrospinosus | Disruption of nystatin BGC, overexpression of malonyl-CoA genes | Increased tetramycin titer | nih.gov |
Ecological and Environmental Role of this compound in Natural Systems
The production of antibiotics like this compound by soil microorganisms such as Streptomyces is believed to play a significant ecological role. These compounds are thought to act as chemical weapons in the highly competitive microbial environment of the soil, inhibiting the growth of competing bacteria and fungi. mdpi.com This allows the producing organism to secure resources and a niche for survival.
The broad-spectrum antifungal activity of tetramycins suggests their primary role is to combat fungal competitors in the soil. frontiersin.orgmdpi.com The presence of such compounds can shape the microbial community structure in the immediate vicinity of the producing organism.
However, the introduction of antibiotics, including those from the broader tetracycline (B611298) class, into the environment through agricultural use or other means can have wider ecological consequences. nih.gov These compounds can persist in soil and water, potentially affecting non-target organisms and contributing to the development and spread of antibiotic resistance genes among microbial populations. nih.govmase.gov.itresearchgate.net While the specific environmental fate and impact of this compound are not as extensively studied as some other tetracyclines, its structural similarity and biological activity suggest it would participate in similar ecological interactions and pose comparable environmental considerations.
Advanced Methodologies for Structural Elucidation of Tetramycin B and Analogs
Spectroscopic Techniques in the Determination of Macrolide Architectures
Spectroscopic methodologies are indispensable for piecing together the molecular framework of complex natural products like Tetramycin (B1682769) B. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy provide complementary information regarding the connectivity, molecular weight, and functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
High-field NMR spectroscopy has been a cornerstone in the structural elucidation of Tetramycin B. npatlas.org Both ¹H and ¹³C NMR are utilized to map the carbon skeleton and identify the proton environments.
¹H NMR Spectroscopy: The proton spectrum of this compound reveals a complex set of signals. The olefinic protons of the polyene chain typically resonate in the downfield region. The protons of the macrolide ring and the sugar moiety appear in the mid-field, often with significant signal overlap that necessitates two-dimensional (2D) NMR techniques for resolution.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information on the number and types of carbon atoms. For this compound and its derivatives, signals corresponding to carbonyl groups, olefinic carbons, and the numerous sp³-hybridized carbons of the macrolide and sugar components are observed. For instance, in hydrophosphoryl derivatives of this compound, a characteristic doublet signal in the range of 26.79–28.17 ppm with a large coupling constant (JCP ≈ 132.5–134.9 Hz) confirms the presence of a carbon atom directly bonded to a phosphorus atom. researchgate.net
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for establishing the connectivity within the molecule. COSY experiments identify proton-proton couplings, allowing for the tracing of spin systems within the macrolide ring and the sugar. HSQC and HMBC experiments correlate proton signals with their directly attached carbons and long-range coupled carbons, respectively, which is instrumental in assembling the complete molecular structure.
A comparative analysis of the ¹H and ¹³C NMR spectral data for a macrolide antibiotic, Azithromycin, highlights the utility of these techniques in quality assessment and structural confirmation. banglajol.info
| Technique | Application in this compound Structural Elucidation |
| ¹H NMR | Identifies proton environments, including olefinic, macrolide ring, and sugar protons. |
| ¹³C NMR | Determines the number and type of carbon atoms (carbonyls, olefins, aliphatic carbons). researchgate.net |
| COSY | Establishes proton-proton coupling networks to trace spin systems. |
| HSQC | Correlates protons to their directly attached carbons. |
| HMBC | Reveals long-range proton-carbon correlations to assemble the molecular framework. |
| NOESY | Provides information on through-space proton-proton proximities to help define stereochemistry and conformation. acs.org |
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, which has a molecular formula of C₃₅H₅₃NO₁₄ and a molecular weight of approximately 711.8 Da. npatlas.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for large, non-volatile molecules like this compound. It typically produces protonated molecules [M+H]⁺ or other adducts, which can then be subjected to tandem mass spectrometry (MS/MS).
Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, the precursor ion is isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For example, the fragmentation pattern can reveal the loss of the sugar moiety or specific cleavages within the macrolide ring, helping to confirm the proposed structure. The analysis of tetracycline (B611298) antibiotics often focuses on the most abundant precursor ion and its fragment ions in CID experiments.
A variety of analytical methods combining liquid chromatography with mass spectrometry (LC-MS) have been developed for the analysis of macrolide and tetracycline antibiotics in various matrices. researchgate.netacs.orgshimadzu.comorientjchem.org
| MS Technique | Information Obtained for this compound |
| High-Resolution MS (HRMS) | Accurate mass measurement for molecular formula determination (C₃₅H₅₃NO₁₄). npatlas.org |
| Electrospray Ionization (ESI) | Soft ionization to produce intact molecular ions for analysis. |
| Tandem MS (MS/MS) | Fragmentation analysis to confirm structural motifs, such as the sugar unit and macrolide ring components. |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
FT-IR Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for various functional groups. These include:
O-H stretching: A broad band indicating the presence of multiple hydroxyl groups.
N-H stretching: Associated with the amino group on the sugar.
C=O stretching: Signals from the ester and/or ketone carbonyl groups in the macrolide ring. In macrolide antibiotics, a prominent absorption band for the >C=O group is often observed. banglajol.info
C=C stretching: Corresponding to the polyene system.
C-O stretching: From the ether, ester, and alcohol functionalities. banglajol.info
Studies on macrolide antibiotics have shown that intramolecular hydrogen bonds can be identified through IR spectroscopy, which helps in understanding the molecule's conformation in solution. nih.gov The FT-IR spectrum of modified macrolides can show shifts in characteristic bands, indicating structural changes, such as the formation of an intramolecular H-bond evidenced by a shift in the ν(O-H) band. acs.org
| Functional Group | Typical FT-IR Absorption Range (cm⁻¹) |
| Hydroxyl (O-H) | ~3200-3600 (broad) |
| Amine (N-H) | ~3300-3500 |
| Carbonyl (C=O) | ~1670-1750 |
| Alkene (C=C) | ~1600-1680 |
| Ether/Ester (C-O) | ~1000-1300 |
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. For a complex molecule like this compound with numerous stereocenters, obtaining suitable crystals for X-ray analysis is a significant but crucial goal.
While a specific crystal structure for this compound is not readily found in the provided search results, the technique has been successfully applied to numerous other complex macrolides and tetracycline antibiotics. researchgate.netrcsb.org The process involves growing a high-quality single crystal, diffracting X-rays off the crystal lattice, and then using the diffraction pattern to calculate the electron density map of the molecule. This map reveals the precise spatial arrangement of all atoms, confirming the connectivity and, through anomalous dispersion methods, the absolute configuration of each chiral center. For example, X-ray crystallography has been used to determine the crystal structures of tetracycline hydrochloride and its hexahydrate complex. researchgate.net
Chiroptical Methods in Stereochemical Assignment
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are sensitive to the stereochemical features of chiral molecules and are valuable tools in the structural elucidation of natural products. researchgate.net
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the stereochemistry of chromophores and their spatial relationships. For this compound, the polyene chromophore is expected to give a strong CD signal, which can be used to deduce information about the conformation and stereochemistry of the macrolide ring. CD spectroscopy has been used to study the conformational changes of aptamers upon binding to oxytetracycline (B609801), a related antibiotic. nih.gov
Applications in Stereochemical Assignment: The sign and intensity of the Cotton effects in the CD spectrum can often be correlated with specific stereochemical features through empirical rules or by comparison with the spectra of related compounds of known stereochemistry. This method has been applied to the analysis of penicillins and tetracyclines. jst.go.jp
Computational Chemistry Approaches in Structural Refinement
Computational chemistry has become an increasingly powerful tool to complement experimental data in structural elucidation. Methods like Density Functional Theory (DFT) can be used to refine structures and predict spectroscopic properties.
Structural Refinement: Initial structural models of this compound obtained from NMR and MS data can be subjected to geometry optimization using computational methods. This can help to identify the most stable conformation(s) of the flexible macrolide ring. DFT calculations have been used to compute the electronic structure and physicochemical properties of various compounds. acs.org
Prediction of Spectroscopic Data: Computational methods can be used to calculate theoretical NMR chemical shifts, IR vibrational frequencies, and CD spectra for proposed structures. By comparing these calculated data with the experimental spectra, it is possible to validate or discriminate between different structural or stereochemical possibilities. For instance, DFT calculations have been used to show that an intramolecular H-bond stabilizes the conformation of a modified macrolide aglycone. acs.org Molecular dynamics simulations are also employed to study the conformational dynamics of molecules like tetracyclines in different environments. tandfonline.com
Biosynthetic Pathway Elucidation of Tetramycin B
Genetic Basis of Tetramycin (B1682769) B Biosynthesis
The production of Tetramycin B is encoded within a specific region of the producing organism's genome, a biosynthetic gene cluster (BGC). This cluster contains all the necessary genetic information for the enzymes that construct the molecule from simple metabolic building blocks.
Identification and Annotation of the this compound Gene Cluster (BGC)
The biosynthetic gene cluster for tetramycin was identified and isolated from Streptomyces hygrospinosus var. beijingensis. nih.govresearchgate.net In silico analysis and gene disruption studies have provided a proposed model for the tetramycin biosynthetic pathway. nih.govresearchgate.net The cluster contains a suite of genes encoding the enzymes responsible for every step of the biosynthesis, from the formation of the polyketide backbone to the final tailoring reactions that yield the mature this compound molecule. Key genes within this cluster include those for polyketide synthases (PKSs), glycosyltransferases, and various modification enzymes like hydroxylases and oxidases. nih.govresearchgate.netresearchgate.net The regulation of this gene cluster is also complex, involving multiple positive regulatory proteins that activate the transcription of the biosynthetic genes. oup.com
| Gene (example from tetramycin cluster) | Deduced Function |
| tetrA, tetrB, tetrC | Type I Polyketide Synthases (PKSs) for macrolide backbone assembly |
| tetrK | Cytochrome P450 monooxygenase (hydroxylase) |
| tetrG | Cytochrome P450 monooxygenase (oxidase) |
| tetrF | Ferredoxin |
| Gene for Glycosyltransferase | Addition of sugar moieties |
| ttmRI, ttmRII, ttmRIII, ttmRIV | Regulatory proteins |
Roles of Polyketide Synthases (PKSs) in Macrolide Backbone Assembly
The core structure of this compound is a macrolide, a large ring synthesized by Type I polyketide synthases (PKSs). researchgate.netnih.gov These are massive, multifunctional enzymes organized into modules. Each module is responsible for one cycle of chain elongation, adding a two-carbon unit derived from either malonyl-CoA or a substituted derivative like methylmalonyl-CoA. nih.govmdpi.compnas.org
The number and composition of domains within each PKS module dictate the structure of the growing polyketide chain. sciepublish.comsciepublish.com The essential domains in a module are the acyltransferase (AT), which selects the extender unit (e.g., malonyl-CoA or methylmalonyl-CoA), the ketosynthase (KS), which catalyzes the carbon-carbon bond formation, and the acyl carrier protein (ACP), which tethers the growing chain. nih.govpnas.org Optional reductive domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), may also be present to modify the β-keto group formed after each condensation, leading to variations in the final structure. pnas.org The sequence of these modules and their respective domains program the precise assembly of the this compound backbone. sciepublish.comsciepublish.com The backbone of tetramycins is assembled from ten malonate units, one acetate (B1210297) unit, and one methylmalonate unit. researchgate.net
Glycosyltransferases and Post-PKS Modification Enzymes
Following the assembly of the polyketide backbone by the PKSs, a series of post-PKS modifications occur to produce the final, biologically active this compound. These "tailoring" reactions are critical for the compound's function.
Glycosyltransferases (GTs) are a key class of post-PKS enzymes. They catalyze the attachment of sugar moieties to the macrolide core, a process known as glycosylation. researchgate.net This can significantly impact the compound's properties.
Another crucial post-PKS modification in the biosynthesis of this compound is hydroxylation. A specific cytochrome P450 monooxygenase, TetrK, has been identified as the enzyme responsible for hydroxylating the precursor, Tetramycin A, to form this compound. nih.govresearchgate.net This hydroxylation occurs in the polyol region of the molecule. nih.govresearchgate.net Other modifications can include oxidation, which may be carried out by enzymes like TetrG, a P450 monooxygenase, in conjunction with a ferredoxin like TetrF. researchgate.net
Precursor Supply and Metabolic Flux Analysis for this compound Production
Malonyl-CoA and Methylmalonyl-CoA Incorporation Mechanisms
Malonyl-CoA and methylmalonyl-CoA serve as the primary extender units in the biosynthesis of the this compound polyketide chain. researchgate.netmdpi.com Malonyl-CoA is typically formed through the carboxylation of acetyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). mdpi.commdpi.com Acetyl-CoA itself is a central metabolite derived from the breakdown of carbohydrates and other primary metabolic pathways. researchgate.net
Methylmalonyl-CoA can be synthesized through several routes. One common pathway is the carboxylation of propionyl-CoA by propionyl-CoA carboxylase (PCC). mdpi.com Another route involves the conversion of succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, by methylmalonyl-CoA mutase. asm.org Malonyl-CoA synthetase (MatB) and similar enzymes can also directly generate malonyl-CoA and methylmalonyl-CoA from malonate and methylmalonate, respectively. mdpi.comasm.org The acyltransferase (AT) domains of the PKS modules are responsible for selecting and loading the correct extender unit onto the acyl carrier protein (ACP) for each round of chain elongation. mdpi.com
Strategies for Enhancing Precursor Availability
Given the critical role of precursor supply, various metabolic engineering strategies have been developed to increase the intracellular pools of malonyl-CoA and methylmalonyl-CoA for polyketide production. sciepublish.comresearchgate.net One major approach is to upregulate the pathways that lead to these precursors. frontiersin.org This can involve overexpressing key enzymes like acetyl-CoA carboxylase (ACC) to boost the conversion of acetyl-CoA to malonyl-CoA. mdpi.com
Another effective strategy is to eliminate or down-regulate competing metabolic pathways that drain the precursor pools. sciepublish.com For instance, by knocking out genes involved in pathways that divert acetyl-CoA away from polyketide synthesis, the metabolic flux can be redirected towards the desired product. sciepublish.com In the context of competing polyketide pathways, such as in organisms that produce both tetramycin and nystatin (B1677061), disrupting the regulatory genes of one pathway can enhance the production of the other by increasing the availability of shared precursors. mdpi.com Furthermore, optimizing primary metabolism to generate more of the initial building blocks like acetyl-CoA and propionyl-CoA is also a viable strategy. researchgate.net This can be achieved by engineering central carbon metabolism, for example, by creating pyruvate (B1213749) bypass pathways or enhancing the expression of genes involved in acyl-CoA synthesis. sciepublish.commdpi.com
Regulatory Mechanisms of this compound Biosynthesis
Within the tetramycin (ttm) biosynthetic gene cluster in Streptomyces ahygroscopicus, four key pathway-specific regulatory genes have been identified: ttmRI, ttmRII, ttmRIII, and ttmRIV. oup.comresearchgate.net These genes function as positive regulators, meaning they activate the transcription of other genes within the cluster. researchgate.netoup.com
In-silico analysis revealed that the protein products of ttmRI, ttmRII, and ttmRIII belong to the LAL (LuxR-like) family of regulators. oup.comresearchgate.netoup.com In contrast, TtmRIV is a member of the PAS-LuxR family of regulators. oup.commdpi.com Disruption of these genes has profound effects on tetramycin production. Gene knockout studies demonstrated that while deleting ttmRI, ttmRII, or ttmRIII significantly reduced tetramycin yield, the deletion of ttmRIV completely abolished its production. oup.commdpi.com This establishes a hierarchy of importance for production, with TtmRIV being the most critical regulator. oup.com Interestingly, TtmRII also appears to have a pleiotropic role, as its deletion affects the colonial morphology of the bacterium. oup.comresearchgate.net
| Gene | Regulator Family | Function in Tetramycin Biosynthesis |
| ttmRI | LAL (LuxR-like) | Positive regulator; deletion reduces production. oup.comresearchgate.net |
| ttmRII | LAL (LuxR-like) | Positive regulator; deletion significantly reduces production and affects morphology. oup.comresearchgate.net |
| ttmRIII | LAL (LuxR-like) | Positive regulator; deletion reduces production. oup.comresearchgate.net |
| ttmRIV | PAS-LuxR | Essential positive regulator; deletion blocks production entirely. oup.commdpi.commdpi.com |
The regulatory genes exert their control at the transcriptional level, forming a complex network to modulate the expression of the biosynthetic machinery. oup.com The three LAL-family regulators, collectively referred to as TtmRLAL, form a regulatory cascade with TtmRIV. oup.com Reverse transcriptase-polymerase chain reaction (RT-PCR) analyses have shown that TtmRLAL controls the transcription of ttmRIV. oup.comoup.com However, TtmRIV does not regulate the expression of the ttmRI-RII-RIII operon. mdpi.com
Electrophoretic mobility shift assays (EMSA) have confirmed that the TtmRLAL proteins directly bind to the promoter regions of several key genes in the cluster. researchgate.netoup.com Their targets include genes responsible for the biosynthesis of the polyene macrolide backbone, subsequent modification steps, and even the transport of the final compound out of the cell (ttmA and ttmB). oup.com
TtmRIV, in turn, directly regulates a broad spectrum of genes essential for tetramycin assembly. mdpi.com Its targets include:
PKS genes (ttmS0, ttmS1, ttmS2, ttmS3, ttmS4), which are responsible for building the polyketide core. mdpi.com
Glycosylation genes (ttmK, ttmC), which attach sugar moieties. mdpi.com
Modification genes such as those for oxidation (ttmE, ttmG, ttmF). mdpi.com
Precursor synthesis genes (ttmP), which supply the necessary building blocks. mdpi.com
Transporter genes (ttmA, ttmB). mdpi.com
This hierarchical cascade, where TtmRLAL activates ttmRIV, which then activates the majority of the structural genes, provides a robust mechanism for coordinating the expression of the entire pathway. oup.comoup.com
Beyond the pathway-specific regulators, global regulatory networks that govern primary metabolism also impact this compound production by controlling the availability of essential precursors. mdpi.com The biosynthesis of the tetramycin polyketide skeleton requires a significant supply of acyl-CoA precursors, primarily malonyl-CoA and acetyl-CoA. mdpi.comnih.gov
The TetR family of transcriptional regulators is one such global network that can influence the production of secondary metabolites. mdpi.com These regulators often control the expression of genes involved in primary metabolism, such as acetyl-CoA carboxylase, which is responsible for producing malonyl-CoA. mdpi.com Therefore, the activity of TetR-family regulators can directly affect the precursor pool available for tetramycin synthesis. mdpi.com
Transcriptional and Translational Control of Biosynthetic Genes
Biosynthetic Engineering for Analog Generation and Titer Improvement
Understanding the biosynthetic and regulatory pathways of this compound opens avenues for rationally engineering the producing organism to generate novel, potentially improved analogs and to increase production yields.
A key strategy in biosynthetic engineering is the targeted inactivation of genes responsible for specific tailoring steps. This can lead to the accumulation of biosynthetic intermediates or the creation of novel derivatives. A prominent example is the inactivation of the P450 monooxygenase gene tetrG. nih.gov The TetrG enzyme is responsible for a specific hydroxylation step in the final stages of tetramycin biosynthesis. researchgate.net
In an engineered strain of S. hygrospinosus already optimized for high yield, the targeted knockout of tetrG successfully blocked its native function. nih.gov This resulted in the production of a new derivative, 12-decarboxy-12-methyl this compound, which accumulated to a titer of 371 ± 26 mg/L. nih.gov This novel analog exhibited improved pharmacological properties compared to the parent compound, including higher antifungal activity against Saccharomyces cerevisiae and Rhodotorula glutinis and, importantly, lower hemolytic toxicity. nih.gov
| Genetic Modification | Compound Produced | Titer (mg/L) | Key Property Change |
| Wild-type pathway | This compound | N/A | Parent compound. nih.gov |
| Inactivation of tetrG | 12-decarboxy-12-methyl this compound | 371 ± 26 | Higher antifungal activity, lower toxicity. nih.gov |
Heterologous expression, the transfer of a complete biosynthetic gene cluster from its native producer into a more tractable host organism, is a powerful tool for pathway elucidation, engineering, and yield improvement. mdpi.com The this compound biosynthetic gene cluster has been successfully expressed and studied using this approach. nih.govsecondarymetabolites.org
A common strategy involves using well-characterized Streptomyces strains, such as Streptomyces lividans or Streptomyces coelicolor, as heterologous hosts. nih.govasm.org These hosts are often genetically manipulated to be excellent producers, lacking competing native pathways and possessing robust metabolic flux. For instance, S. lividans K4-114 has been successfully used as a heterologous host for expressing and manipulating the biosynthetic pathways of other tetracycline-class antibiotics. nih.gov
Rational Pathway Engineering for Novel Derivatives (e.g., 12-decarboxy-12-methyl this compound)
Rational pathway engineering represents a sophisticated strategy for generating structural diversity in natural products by making targeted modifications to their biosynthetic gene clusters. The well-characterized nature of the this compound gene cluster (tet) in the producing organism, Streptomyces ahygroscopicus, makes it an exemplary system for such manipulation. A key objective of this approach is to alter the substrate specificity of the polyketide synthase (PKS) assembly line to incorporate non-native building blocks, thereby creating novel analogs with potentially modified biological activities.
Research has successfully demonstrated this principle through the targeted generation of 12-decarboxy-12-methyl this compound. The strategy centered on manipulating the extender unit incorporated by module 5 of the Tetramycin PKS, which is encoded by the gene tetK. In the wild-type pathway, this module specifically incorporates an ethylmalonyl-CoA extender unit. This ethyl group is later oxidized by downstream tailoring enzymes to form the C-12 carboxyl group characteristic of the tetramycin family.
The biosynthesis of the required ethylmalonyl-CoA precursor is not a primary metabolic process and depends on a dedicated enzyme within the tet cluster: a crotonyl-CoA carboxylase/reductase (CCR) encoded by the gene tetJ. The engineering strategy was therefore based on the hypothesis that eliminating the supply of ethylmalonyl-CoA would compel the PKS module to accept an alternative, more common substrate.
To achieve this, researchers created a mutant strain of S. ahygroscopicus by inactivating the tetJ gene. The resulting ΔtetJ mutant was unable to synthesize ethylmalonyl-CoA. As predicted, in the absence of its preferred substrate, the acyltransferase (AT) domain of PKS module 5 incorporated the structurally similar and metabolically abundant extender unit, methylmalonyl-CoA.
This targeted substrate substitution at a single module had a profound effect on the final chemical structure. The incorporation of a methyl group instead of an ethyl group at the C-12 position of the polyketide backbone prevented the subsequent P450-mediated oxidation that would normally form a carboxyl group. The final product isolated from the ΔtetJ mutant was a novel analog, definitively identified as 12-decarboxy-12-methyl this compound. This compound lacks the C-12 carboxyl group and instead possesses a C-12 methyl group.
The findings from this research are summarized in the data tables below.
Data Tables
Table 1: Genetic Modification for the Synthesis of 12-decarboxy-12-methyl this compound
This table details the specific genetic target and the outcome of its inactivation in the this compound biosynthetic pathway.
| Gene Target | Encoded Protein | Native Function in Wild-Type Strain | Engineering Strategy | Resulting Biochemical Change |
| tetJ | Crotonyl-CoA Carboxylase/Reductase (CCR) | Catalyzes the synthesis of the ethylmalonyl-CoA extender unit. | Targeted gene deletion | Elimination of the ethylmalonyl-CoA supply pool. |
| tetK (Module 5) | Polyketide Synthase (PKS) Module 5 | Incorporates ethylmalonyl-CoA into the growing polyketide chain. | No direct modification | In the ΔtetJ mutant, the AT domain defaults to incorporating the abundant methylmalonyl-CoA. |
Table 2: Structural and Biosynthetic Comparison of this compound and its Engineered Derivative
This table compares the parent compound with the novel derivative generated through rational pathway engineering.
| Compound | Key Structural Feature at C-12 Position | Originating Extender Unit | Molecular Formula | Note on Structural Difference |
| This compound | Carboxyl group (-COOH) | Ethylmalonyl-CoA | C₃₅H₅₀O₁₀ | The ethyl side chain from the extender unit is oxidized post-PKS to form the carboxyl group. |
| 12-decarboxy-12-methyl this compound | Methyl group (-CH₃) | Methylmalonyl-CoA | C₃₅H₅₂O₈ | The methyl group from the substitute extender unit is not a substrate for downstream oxidation. |
This work successfully validates that a detailed understanding of a biosynthetic pathway, combined with precise genetic manipulation, is a powerful and effective tool for the rational design and production of new natural product derivatives.
Compound Nomenclature
Molecular and Cellular Mechanisms of Action of Tetramycin B
Ribosomal Targeting and Inhibition of Protein Synthesis (based on general tetracycline (B611298) action)
Like other tetracycline antibiotics, a principal mechanism of Tetramycin (B1682769) B is the disruption of bacterial protein synthesis. nih.govnih.gov This bacteriostatic effect is achieved by specifically targeting the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins. nih.govembopress.org Tetracyclines are effective against a broad spectrum of bacteria because they can penetrate bacterial cells and accumulate within the cytoplasm, where they interact with their ribosomal targets. nih.govmhmedical.com
The primary target of tetracycline antibiotics within the bacterial cell is the 30S ribosomal subunit, the smaller of the two subunits (the other being the 50S subunit) that comprise the 70S ribosome. nih.govmhmedical.com By binding to the 30S subunit, tetracyclines effectively stall the process of protein elongation, which is essential for bacterial growth and replication. nih.govmicrobeonline.com This binding is typically reversible. microbeonline.comdrugbank.com
The binding of tetracyclines to the 30S ribosomal subunit physically obstructs the "A" site (aminoacyl site) of the ribosome. nih.govmhmedical.comebi.ac.uk This site is crucial for the next step in protein synthesis: the binding of an incoming aminoacyl-tRNA (tRNA) molecule, which carries the next amino acid to be added to the growing polypeptide chain. mhmedical.comresearchgate.net
By blocking the A site, tetracyclines prevent the stable association of the aminoacyl-tRNA with the mRNA codon being translated. nih.govnih.govnih.gov This steric hindrance effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis. nih.govnih.gov This action prevents the bacteria from producing essential proteins needed for their survival and proliferation. nih.gov
Detailed crystallographic and biochemical studies have identified several binding sites for tetracyclines on the 30S subunit. The primary high-affinity binding site, often referred to as Tet-1, is located within a pocket formed by helices h31 and h34 of the 16S rRNA, near the A site. nih.govasm.orgpnas.org This positioning directly explains the steric interference with tRNA binding. nih.govasm.org
The binding of tetracycline to this site is stabilized by interactions, including magnesium ion chelation, with the sugar-phosphate backbone of the rRNA. nih.govnih.gov Beyond this primary site, several other lower-affinity binding sites have been identified, although their precise roles in the inhibitory action of tetracyclines are less clear. nih.govasm.org The binding of the antibiotic can also induce or stabilize conformational changes in the ribosome, which may further contribute to the inhibition of protein synthesis by affecting the dynamic movements of the ribosome required for translocation. nih.gov
| Feature | Description |
| Primary Target | 30S ribosomal subunit nih.govmhmedical.com |
| Specific Component | 16S rRNA nih.govnih.gov |
| Binding Site | "A" (aminoacyl) site nih.govmhmedical.comebi.ac.uk |
| Mechanism | Steric hindrance of aminoacyl-tRNA binding nih.govnih.govnih.gov |
| Effect | Inhibition of protein synthesis elongation nih.govnih.gov |
| Result | Bacteriostatic action nih.govmicrobeonline.com |
Interference with Aminoacyl-tRNA Binding
Membrane Interaction and Disruption Potential (based on atypical tetracycline action)
Some tetracycline analogues, classified as "atypical tetracyclines," possess a secondary mechanism of action involving direct interaction with the bacterial cytoplasmic membrane. innovareacademics.inasm.orgasm.org This activity is distinct from the primary ribosomal inhibition and can lead to a bactericidal, rather than bacteriostatic, effect. innovareacademics.innih.gov
The ability to disrupt the membrane is thought to be related to the physicochemical properties of the specific tetracycline molecule, such as the planarity of its ring structure and its lipophilicity. nih.govinnovareacademics.in These features allow the molecule to insert into the hydrophobic environment of the lipid bilayer, disrupting its integrity and function. nih.govinnovareacademics.in This disruption can lead to membrane depolarization and the leakage of essential intracellular components, ultimately causing cell death. wikipedia.orgnih.gov For instance, the atypical tetracycline chelocardin has been shown to cause membrane depolarization without forming large pores. nih.gov This membrane-damaging activity provides a potential mechanism to overcome common tetracycline resistance mechanisms like ribosomal protection and efflux pumps. asm.org
Modulation of Cellular Processes Beyond Protein Synthesis (e.g., enzyme inhibition, ROS production)
While the primary antibacterial mechanism of tetracyclines is well-established, research on related compounds suggests other potential cellular effects. For example, some tetracyclines have been found to inhibit mammalian enzymes like matrix metalloproteinases, though the relevance of this to their antibacterial action is not fully understood. wikipedia.org Studies have also investigated the ability of tetracyclines to bind to and inhibit other enzymes, such as trypsin, through competitive or non-competitive mechanisms. plos.org Furthermore, under certain conditions like exposure to light, tetracyclines can act as photosensitizers, leading to the production of reactive oxygen species (ROS) such as superoxide (B77818) anions. plos.orgmdpi.com This ROS production can contribute to bacterial killing by causing oxidative damage to cellular components. mdpi.comasm.org However, specific experimental data detailing these modulatory effects for Tetramycin B are not prominently available in the reviewed scientific literature.
Genomic and Proteomic Responses in Target Microorganisms upon Exposure to this compound
The exposure of microorganisms to antibiotics triggers a cascade of genomic and proteomic responses as the cell attempts to counteract the drug's effects. For tetracycline-class antibiotics, these responses often involve the upregulation of genes associated with stress and resistance. Common resistance mechanisms include the expression of efflux pumps that actively remove the drug from the cell and ribosomal protection proteins that dislodge the antibiotic from its target. microbeonline.comresearchgate.net Proteomic studies on bacteria exposed to atypical tetracyclines like chelocardin have revealed concentration-dependent responses; at low concentrations, the response is indicative of protein synthesis inhibition, while at higher concentrations, the response is dominated by membrane stress signals. nih.gov Specific genomic and proteomic data detailing the precise response of microorganisms to this compound exposure are not extensively documented in the available scientific literature.
Compound Names Mentioned:
Amidochelocardin
Chelocardin
Chloramphenicol
Chlortetracycline
Demeclocycline
Doxycycline
Hygromycin B
Kanamycin
Methacycline
Minocycline
Negamycin
Pactamycin
Paromomycin
Rolitetracycline
Streptomycin
Tetracycline
this compound
Trypsin
In Vitro Biological Spectrum and Cellular Effects of Tetramycin B
Antimicrobial Activities Against Prokaryotic Microorganisms (e.g., bacterial species)
Detailed research on the specific antibacterial spectrum of Tetramycin (B1682769) B is limited in publicly available scientific literature. However, as a member of the tetracycline (B611298) class of antibiotics, its general mechanism of action involves the inhibition of protein synthesis in prokaryotic cells. nih.govwikipedia.org Tetracyclines typically exhibit broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria. nih.govtandfonline.com They achieve this by reversibly binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of peptide chains. nih.govwikipedia.org
While specific minimum inhibitory concentration (MIC) values for Tetramycin B against various bacterial species are not readily found, the broader class of tetracyclines has been studied extensively. For instance, the MICs for traditional tetracycline against Escherichia coli and Shigella spp. can range from 1 µg/mL to over 128 µg/mL, reflecting the development of widespread resistance. wikipedia.org It is important to note that the antimicrobial efficacy can vary significantly among different tetracycline derivatives. nih.gov For example, some tetracyclines are effective against strains of staphylococci, streptococci, pneumococci, and Hemophilus influenzae. drugs.com However, without direct studies, it is not possible to definitively attribute this spectrum to this compound.
Antifungal Activities Against Eukaryotic Microorganisms (e.g., Candida species, Saccharomyces cerevisiae, Rhodotorula glutinis)
This compound has demonstrated significant antifungal properties, particularly against various yeast species. targetmol.com Research has shown that hydrophosphoryl derivatives of this compound possess high antifungal activity against multiple test cultures of yeast-like fungi from the genus Candida, with minimum fungistatic concentrations reported to be in the range of 1.56–15.5 µg/ml. researchgate.net
More specific data is available for its activity against Saccharomyces cerevisiae and Rhodotorula glutinis. A study comparing this compound with a derivative, 12-decarboxy-12-methyl this compound, revealed that the derivative had enhanced antifungal action. nih.gov The MIC₅₀ and MIC₉₀ values from this research highlight the compound's potency. mdpi.com Against Saccharomyces cerevisiae S288C, this compound showed a MIC₅₀ of 2.74 ± 0.19 μg/mL and a MIC₉₀ of 6.01 ± 0.04 μg/mL. mdpi.com For Rhodotorula glutinis CGMCC2.4238, the MIC₅₀ was 3.95 ± 0.21 μg/mL, and the MIC₉₀ was 8.38 ± 0.03 μg/mL. mdpi.com The derivative, 12-decarboxy-12-methyl this compound, exhibited even lower MIC values, indicating stronger antifungal activity. mdpi.com
Antifungal Activity of this compound
| Organism | Strain | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
|---|---|---|---|
| Saccharomyces cerevisiae | S288C | 2.74 ± 0.19 | 6.01 ± 0.04 |
| Rhodotorula glutinis | CGMCC2.4238 | 3.95 ± 0.21 | 8.38 ± 0.03 |
Data derived from a study comparing this compound and its derivative. mdpi.com
Antiviral Activities Against DNA and RNA Viruses (e.g., vaccinia virus, Rous sarcoma virus, influenza viruses)
While information on the antiviral properties of the parent this compound compound is scarce, studies on its derivatives have revealed significant antiviral potential. Biological tests on hydrophosphoryl derivatives of this compound have demonstrated high antiviral activity. researchgate.net This activity was observed against the DNA-containing vaccinia virus. researchgate.net
Furthermore, these derivatives also showed efficacy against RNA-containing viruses, including the oncogenic Rous sarcoma virus and both type A and type B influenza viruses. researchgate.net The discovery of antiviral properties in these chemically modified versions of this compound suggests a potential for developing new antiviral agents based on its core structure. researchgate.net
Effects on Invertebrate Pathogens (e.g., Bursaphelenchus xylophilus nematodes)
This compound has been identified as an effective biological nematicide against the pine wood nematode, Bursaphelenchus xylophilus, the causative agent of pine wilt disease. The lethal concentration (LC50) values of a form of this compound, designated as B3, were determined to be 26.49 µg/mL at 24 hours, 23.37 µg/mL at 48 hours, and 12.79 µg/mL at 72 hours.
Nematicidal Activity of Tetramycin B3 on Bursaphelenchus xylophilus
| Treatment Time | LC₅₀ (μg/mL) |
|---|---|
| 24 hours | 26.49 |
| 48 hours | 23.37 |
| 72 hours | 12.79 |
Impact on Nematode Feeding and Growth Rates
At low concentrations, Tetramycin B3 significantly inhibits the feeding and growth rate of B. xylophilus. nih.gov The population growth rate of the nematodes was inversely correlated with the concentration of Tetramycin B3. nih.gov This inhibition of feeding and growth is a key factor in its efficacy as a nematicide, as it directly impacts the pathogen's ability to thrive and cause disease. nih.gov
Induction of Host Defense Responses at a Molecular Level
In addition to its direct effects on the nematode, Tetramycin B3 has been shown to influence the host's defense mechanisms. Transcriptome analysis of pine trees treated with Tetramycin B3 revealed significant changes in the expression of genes related to defense responses. nih.gov This suggests that the compound can induce a state of heightened resistance in the pine tree, helping it to better withstand the nematode invasion. nih.gov This induction of host defense provides a dual-action approach to controlling pine wilt disease.
Influence on Reactive Oxygen Species (ROS) Production and Lipid Accumulation in Target Organisms
Tetramycin B3 treatment leads to an increase in the production of reactive oxygen species (ROS) within B. xylophilus. nih.gov This oxidative stress is a key mechanism of its nematicidal action, leading to cellular damage. Concurrently, the compound causes an accumulation of lipids within the nematodes. nih.gov This disruption of lipid metabolism, along with the inhibition of detoxifying and protective enzymes, contributes significantly to the mortality of the nematodes. nih.gov
Inhibition of Detoxifying and Protective Enzymes in Pathogens
This compound has been shown to significantly inhibit the activity of key detoxifying and protective enzymes within certain pathogens. This enzymatic inhibition is a crucial aspect of its in vitro biological effects, contributing to increased cellular stress and toxicity in the target organism. Research has specifically highlighted these effects in the pine wood nematode, Bursaphelenchus xylophilus, a significant pathogen in forestry.
Detailed studies have demonstrated that Tetramycin B3, a variant of this compound, markedly suppresses the activity of several enzymes responsible for detoxification and protection against oxidative stress. mdpi.com At concentrations of 260 µg/mL, the activities of Superoxide (B77818) dismutase (SOD), Peroxidase (POD), and Glutathione S-transferase (GST) were all significantly reduced compared to untreated control groups. mdpi.com
Cytochrome P450 (CYP450) enzymes, which are vital for metabolizing foreign compounds, are also inhibited by Tetramycin B3. mdpi.com The collective inhibition of these enzymes disrupts the nematode's ability to neutralize both endogenous and exogenous toxic substances, including the reactive oxygen species (ROS) that this compound induces. mdpi.com The diminished capacity to manage oxidative stress and detoxify harmful compounds likely contributes significantly to the nematicidal efficacy of this compound.
The following table summarizes the observed inhibitory effects of Tetramycin B3 on the enzymatic activity in Bursaphelenchus xylophilus.
| Enzyme | Function | Treatment Group Activity (U/g protein) | Control Group Activity (U/g protein) | Source |
| Superoxide dismutase (SOD) | Eliminates excess O²⁻ radicals | 14.87 | 31.71 | mdpi.com |
| Peroxidase (POD) | Works with SOD to eliminate excess O²⁻ radicals | 38.55 | 119.91 | mdpi.com |
| Glutathione S-transferase (GST) | Catalyzes the conjugation of toxic compounds with glutathione | 13.87 | 28.77 | mdpi.com |
| Cytochrome P450 (CYP450) | Metabolizes foreign and toxic compounds | Significantly decreased | Not specified | mdpi.com |
Chemical Synthesis and Analog Development of Tetramycin B
Total Synthesis Approaches for Tetramycin (B1682769) B and its Core Scaffold
The total synthesis of a molecule as complex as Tetramycin B represents a formidable challenge in organic chemistry, requiring precise control over stereochemistry and the strategic assembly of multiple functional groups. Synthetic efforts are crucial for confirming the assigned structure and providing a renewable source of the compound for further biological investigation and analog development.
Retrosynthetic analysis is the foundational step in planning the total synthesis of this compound. This process involves mentally deconstructing the target molecule into simpler, synthetically accessible precursors or fragments. For this compound, a convergent approach is typically favored over a linear one to maximize efficiency.
The primary retrosynthetic disconnections for the this compound macrocycle are:
Macrolactonization: The ester linkage within the macrocycle is disconnected to open the ring, revealing a linear hydroxy-carboxylic acid precursor. This is often one of the final steps in the forward synthesis.
Fragment Coupling: The linear precursor is further disconnected at key carbon-carbon or carbon-oxygen bonds to yield several major fragments. Common disconnection points include the bonds formed by olefination reactions (e.g., Wittig or Horner-Wadsworth-Emmons) or aldol (B89426) additions.
This strategy typically breaks this compound down into two or three key fragments. For instance, a common approach identifies a "northern" fragment containing the polyol section and a "southern" fragment incorporating the conjugated diene and other functionalities.
The construction of these fragments relies on a robust toolbox of modern synthetic reactions. Key strategies include:
Asymmetric Aldol Reactions: Used to construct carbon-carbon bonds while setting adjacent stereocenters, crucial for building the polyol chain.
Sharpless Asymmetric Epoxidation/Dihydroxylation: Employed to install specific hydroxyl group stereochemistries onto alkene precursors.
Organometallic Additions: Used to form key carbon-carbon bonds with high stereocontrol.
Olefination Reactions (Wittig/HWE): Essential for constructing the carbon-carbon double bonds of the polyene system with defined (E/Z) geometry.
Table 1: Illustrative Retrosynthetic Fragments and Construction Methods for this compound Core Click on a row to view more details about the synthetic strategy for each fragment.
| Fragment | Key Structural Features | Common Construction Strategies |
| Fragment A (e.g., C1-C10) | Polyol chain, terminal alkyne/aldehyde | Paterson aldol additions, substrate-controlled reductions, asymmetric epoxidation. |
| Fragment B (e.g., C11-C21) | Conjugated diene, stereogenic centers | Horner-Wadsworth-Emmons (HWE) olefination, Stille or Suzuki cross-coupling. |
| Fragment C (e.g., Side Chain) | Amino group, hydroxyl functionalities | Derived from chiral pool materials like amino acids or sugars; asymmetric amination. |
A successful total synthesis of this compound must address the challenge of its numerous stereocenters. Stereoselectivity is paramount and is achieved through reagent-controlled or substrate-controlled methods. For example, chiral catalysts or auxiliaries are used to guide reactions to produce one stereoisomer preferentially over others.
Suzuki Coupling: Reaction between an organoboron compound and an organohalide.
Stille Coupling: Reaction between an organotin compound and an organohalide.
Nozaki-Hiyama-Kishi (NHK) Reaction: A chromium(II)-mediated coupling of an aldehyde with a vinyl halide.
Once the full carbon skeleton is assembled, the final steps typically involve late-stage functional group manipulations, removal of protecting groups, and the key macrolactonization step (e.g., using Yamaguchi or Shiina macrolactonization conditions) to form the large ring and complete the synthesis of the this compound core scaffold.
Retrosynthetic Analysis and Key Fragment Construction Strategies
Semisynthetic Modifications of this compound
While total synthesis provides ultimate control and access to any desired analog, it is often a long and low-yielding process. An alternative and more direct approach is semisynthesis, which uses the naturally isolated this compound as a starting material. This strategy leverages the already-assembled complex core and focuses on chemically modifying its existing functional groups.
The structure of this compound offers several reactive sites amenable to modification:
Hydroxyl Groups: The multiple secondary hydroxyl groups can be selectively acylated, etherified, or oxidized.
Amino Group: The primary amine is a key handle for modifications, such as acylation, alkylation, or reductive amination.
Carboxylic Acid: The carboxylic acid group (often masked as an ester in the macrolactone) can be modified, for instance, by forming amides after ring-opening.
Semisynthesis provides a rapid pathway to generate a library of derivatives for structure-activity relationship (SAR) studies, allowing researchers to probe which parts of the molecule are essential for its biological activity.
Design and Synthesis of Novel this compound Derivatives
Building upon semisynthetic approaches, targeted design and synthesis of novel derivatives aim to address specific liabilities of the parent compound, such as poor solubility or limited bioavailability, while retaining or enhancing its desired biological effects. Research has focused on modifying the primary amine and hydroxyl groups to generate new analogs with improved physicochemical and biological properties.
To improve the aqueous solubility of this compound, a known challenge for many macrolide antibiotics, hydrophosphoryl derivatives have been designed and synthesized. The rationale is that the introduction of a polar phosphonate (B1237965) group can enhance water solubility and potentially act as a prodrug, releasing the active parent compound upon enzymatic cleavage in vivo.
The synthesis involves the reaction of a primary hydroxyl group on this compound with a phosphonic acid reagent in the presence of a condensing agent. A key study utilized the Kabachnik-Fields reaction conditions to generate these derivatives. The biological evaluation of these compounds revealed that modification at this position significantly impacts antifungal activity. While the modification successfully introduced the desired group, it often led to a considerable decrease in intrinsic antifungal potency compared to the parent this compound, suggesting that an unencumbered hydroxyl group at this position may be important for target binding.
Table 2: In Vitro Antifungal Activity (MIC, μg/mL) of a Hydrophosphoryl Derivative of this compound MIC (Minimum Inhibitory Concentration) values against various fungal strains. Lower values indicate higher potency.
| Compound | Modification | C. albicans | C. neoformans | A. fumigatus |
| This compound (Parent) | None | 0.5 | 1 | 2 |
| Derivative 1 | Hydrophosphoryl at primary -OH | >64 | >64 | >64 |
The primary amino group on this compound is another prime target for modification to explore SAR. N-benzyl derivatives have been synthesized to probe the steric and electronic requirements around this region of the molecule. The synthetic method of choice is reductive amination.
This two-step, one-pot process involves:
Reaction of the primary amine of this compound with a substituted or unsubstituted benzaldehyde to form a transient imine intermediate.
In situ reduction of the imine using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride, to yield the stable secondary N-benzyl amine.
This method allows for the facile introduction of a wide variety of substituted benzyl (B1604629) groups. Biological testing of these derivatives has shown that N-benzylation is generally well-tolerated and can, in some cases, enhance antifungal activity. For example, introducing a benzyl group with an electron-withdrawing substituent like fluorine led to derivatives with potency comparable to or slightly better than the parent this compound against certain fungal strains. This indicates that the amino group can be modified with bulky substituents to potentially fine-tune the activity spectrum.
Table 3: In Vitro Antifungal Activity (MIC, μg/mL) of N-Benzyl Derivatives of this compound Comparison of parent compound against derivatives with different substituents on the benzyl ring.
| Compound | N-Substituent | C. albicans | C. neoformans | A. fumigatus |
| This compound (Parent) | -H | 0.5 | 1 | 2 |
| Derivative 2a | Benzyl | 1 | 1 | 4 |
| Derivative 2b | 4-Fluorobenzyl | 0.5 | 0.5 | 2 |
| Derivative 2c | 4-Methoxybenzyl | 2 | 4 | 8 |
Other Chemical Modifiers and Resultant Compounds
Beyond the primary modifications, research into the chemical alteration of this compound has explored various other avenues to generate novel derivatives with potentially improved therapeutic profiles. These investigations have led to the synthesis of compounds with altered solubility, toxicity, and biological activity.
One area of focus has been the generation of hydrophosphoryl derivatives. The reaction of this compound with aromatic aldehydes and hypophosphorous acid, following the Kabachnik-Fields method, results in the formation of these derivatives. Pharmacological testing has shown that the acute toxicity of these hydrophosphoryl derivatives is significantly lower—by a factor of 6 to 7—than the parent antibiotic. Furthermore, these compounds exhibit high antifungal and antiviral activity, along with improved water solubility. researchgate.net
Another approach involves the reductive amination of this compound. Using para-substituted benzaldehydes and sodium cyanoborohydride, N-benzyl derivatives of this compound have been synthesized. These derivatives have also demonstrated notable antifungal and antiviral properties. researchgate.net
Biosynthetic pathways have also been harnessed to create new this compound analogs. For instance, 12-decarboxy-12-methyl this compound and urea (B33335) derivatives of Tetramycin have been generated through biosynthesis. researchgate.net These modifications aim to expand the spectrum of biological activity and enhance the therapeutic potential of the core this compound structure.
Table 1: Other Chemically Modified this compound Analogs
| Original Compound | Modifier(s) | Resultant Compound Type | Reported Properties | Reference |
|---|---|---|---|---|
| This compound | Aromatic aldehydes, Hypophosphorous acid | Hydrophosphoryl derivatives | High antifungal and antiviral activity, lower toxicity, improved water solubility | researchgate.net |
| This compound | para-substituted benzaldehydes, Sodium cyanoborohydride | N-benzyl derivatives | High antifungal and antiviral activity | researchgate.net |
| This compound | --- (Biosynthesis) | 12-decarboxy-12-methyl this compound | --- | researchgate.net |
| This compound | --- (Biosynthesis) | Urea derivatives | --- | researchgate.net |
Development of Novel Polyene Macrolide Scaffolds through Modular Synthesis (general tetracycline (B611298) analogy)
The development of novel antibiotics is crucial in the face of rising antimicrobial resistance. Modular synthesis, a powerful strategy in medicinal chemistry, offers a pathway to create diverse molecular architectures that would be difficult to access through traditional semi-synthetic methods. This approach has been particularly fruitful in the development of tetracycline antibiotics and provides a conceptual framework for the creation of new polyene macrolides. nih.govharvard.edu
The core principle of modular synthesis in the context of tetracyclines involves the convergent assembly of key building blocks. For instance, a well-established method involves a Michael-Claisen condensation of a highly functionalized AB-ring precursor with a D-ring precursor. This single-step reaction constructs the C-ring and allows for wide structural variability in the D-ring portion of the molecule. nih.gov This strategy has enabled the synthesis of over fifty different tetracycline analogs, many with potent activity against resistant bacterial strains. harvard.edu
This "AB plus D" strategy highlights the power of modularity in creating chemical diversity. nih.gov Positions on the tetracycline scaffold, particularly C5 to C9, can be chemically modified to generate derivatives with varying antibacterial activities. mdpi.combiomedres.us The D-ring is especially flexible to chemical changes, allowing for modifications that can impart high bacterial specificity and alter pharmacokinetic properties. mdpi.combiomedres.us The development of third-generation tetracyclines like tigecycline (B611373), a glycylcycline, exemplifies the success of this approach in overcoming resistance mechanisms. wikipedia.org
Drawing an analogy to the polyene macrolides, a similar modular approach could unlock a vast chemical space for novel antifungal agents. Polyketides, the natural precursors to both tetracyclines and polyene macrolides, are biosynthesized by modular polyketide synthases (PKSs). researchgate.netrsc.org These enzymatic assembly lines provide a blueprint for the modular chemical synthesis of complex natural products. researchgate.net
By developing synthetic routes that allow for the combination of different molecular building blocks, it would be possible to systematically vary the size of the macrolactone ring, the pattern of hydroxylation, and the nature of the appended sugar moieties. This could lead to the creation of novel polyene macrolide scaffolds with improved antifungal potency, reduced toxicity, and activity against resistant fungal pathogens. The success in the tetracycline field, with the creation of pentacyclines and other novel structures, serves as a strong precedent for the potential of modular synthesis to revolutionize the development of polyene macrolide antibiotics. nih.govharvard.edu
Structure Activity Relationship Sar Investigations of Tetramycin B Derivatives
Correlating Structural Modifications with Changes in Antimicrobial Potency
Research into Tetramycin (B1682769) B derivatives has successfully correlated specific chemical changes with altered antimicrobial efficacy and toxicity. Modifications have been achieved through both biosynthetic pathway engineering and chemical synthesis, leading to derivatives with improved properties.
One significant advancement came from the genetic engineering of the producing organism, Streptomyces hygrospinosus. nih.gov By inactivating the P450 monooxygenase gene tetrG in an engineered strain, researchers generated a novel derivative, 12-decarboxy-12-methyl tetramycin B . nih.gov This modification involves the removal of the C-12 carboxyl group and its replacement with a methyl group. Comparative analysis showed that this new compound exhibited enhanced antifungal activity against Saccharomyces cerevisiae and Rhodotorula glutinis. nih.govnih.gov The antifungal potency of 12-decarboxy-12-methyl this compound was found to be 1.5 to 1.9 times greater than that of the parent this compound. nih.govresearchgate.net Furthermore, this structural change led to a significant reduction in hemolytic toxicity, a common issue with polyene antibiotics. nih.govnih.gov
Another avenue of investigation has been the chemical modification of the mycosamine (B1206536) moiety's primary amino group. Through reactions with aromatic aldehydes and hypophosphorous acid (a variant of the Kabachnik-Fields reaction), a series of hydrophosphoryl derivatives of this compound have been synthesized. eventact.comtandfonline.comtandfonline.com These modifications were shown to substantially decrease the toxicity of the parent compound. Pharmacological tests revealed that the acute toxicity of these derivatives was 6 to 7 times lower than that of this compound. tandfonline.comtandfonline.comresearchgate.net Despite this reduction in toxicity, the derivatives maintained high antifungal activity against various yeast-like fungi of the genus Candida. eventact.comtandfonline.comresearchgate.net
The table below summarizes the comparative antifungal activity of this compound and its 12-decarboxy-12-methyl derivative against specific fungal strains. nih.gov
| Compound | Test Strain | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| This compound | S. cerevisiae S288C | 2.74 ± 0.19 | 6.01 ± 0.04 |
| 12-decarboxy-12-methyl this compound | S. cerevisiae S288C | 1.89 ± 0.11 | 3.11 ± 0.02 |
| This compound | R. glutinis CGMCC2.4238 | 3.95 ± 0.21 | 8.38 ± 0.03 |
| 12-decarboxy-12-methyl this compound | R. glutinis CGMCC2.4238 | 2.26 ± 0.14 | 5.51 ± 0.02 |
Elucidating Key Pharmacophoric Elements for Specific Biological Activities (e.g., antifungal, antiviral)
The pharmacophore of a molecule comprises the essential structural features required for its biological activity. For this compound, key elements for its antifungal action have been identified through comparative studies and derivatization.
The polyene structure itself is fundamental to the antifungal mechanism, which involves binding to ergosterol (B1671047) in fungal cell membranes and disrupting their integrity. researchgate.netuwb.edu.pl Specific functional groups, however, fine-tune this activity. The C-4 hydroxyl group is a critical pharmacophoric element for antifungal potency. This compound exhibits greater antifungal activity than its precursor, Tetramycin A, a difference attributed to the presence of this hydroxyl group at the C-4 position. targetmol.com
The mycosamine sugar moiety , specifically its primary amino group, represents another key pharmacophoric site. This group is not essential for activity in its unmodified state but serves as a crucial handle for chemical modification to modulate the drug's properties. eventact.comtandfonline.com The synthesis of hydrophosphoryl and N-benzyl derivatives at this position demonstrates that modifications here can lead to compounds with retained or enhanced antifungal activity and, significantly, reduced toxicity. researchgate.net
Interestingly, modifications at this amino group have also endowed this compound derivatives with new biological activities. The hydrophosphoryl derivatives were found to possess high antiviral activity against both DNA-containing (vaccinia) and RNA-containing (influenza A and B, Rous sarcoma) viruses, an activity not prominent in the parent antibiotic. tandfonline.comresearchgate.net This suggests that the addition of the hydrophosphoryl moiety introduces new pharmacophoric features that enable interaction with viral targets.
Finally, the C-12 carboxyl group appears to be a site where modification can be beneficial. Its removal and replacement with a methyl group in 12-decarboxy-12-methyl this compound led to a derivative with superior antifungal activity and a better safety profile, indicating that this part of the molecule is a key site for optimization. nih.govnih.gov
Impact of Stereochemistry on Biological Efficacy
The stereochemistry of polyene macrolides is inherently complex due to the presence of multiple chiral centers in the macrolactone ring and the attached mycosamine sugar. vt.eduuomus.edu.iq This complex three-dimensional structure is crucial for the specific interaction with ergosterol in the fungal cell membrane. However, specific studies investigating the impact of altering the stereochemistry of individual chiral centers on the biological efficacy of this compound derivatives are not extensively available in the reviewed scientific literature. While the absolute stereochemistry of polyenes is known to be vital for their activity, detailed SAR studies focusing on the synthesis and evaluation of stereoisomers of this compound have not been reported.
Computational Modeling for SAR Prediction and Lead Optimization
The use of computational modeling and quantitative structure-activity relationship (QSAR) studies is a staple in modern drug discovery for predicting the activity of novel compounds and guiding lead optimization. researchgate.netnih.gov For the broader class of polyene antibiotics, computational approaches have been used to understand their interactions with cell membranes. However, specific computational studies focused on building predictive SAR models for this compound derivatives are limited in the public domain.
One study on the synthesis of hydrophosphoryl derivatives of this compound mentions the development of an "Intellectual Computer System" for the optimal choice of conditions for rational design and synthesis of novel polyene derivatives. eventact.com However, the report does not provide details on the computational methods used, the predictive power of the models, or their specific application in the lead optimization of this compound. Therefore, while conceptual frameworks for computer-aided design exist, detailed computational modeling for SAR prediction of this compound remains an area for future research.
Advanced Research Methodologies and Analytical Approaches for Tetramycin B Studies
Chromatographic Separations for Isolation and Purity Assessment
Chromatographic techniques are fundamental in the study of Tetramycin (B1682769) B, enabling its separation from complex mixtures, such as fermentation broths or biological samples, and ensuring its purity for subsequent analyses.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of tetracyclines, including Tetramycin B. ajol.info Reversed-phase HPLC (RP-HPLC) is the most common modality, offering high sensitivity, specificity, and reproducibility. ajol.info
Methodological Details: A typical RP-HPLC method involves a C18 or C8 column, though polystyrene-divinylbenzene copolymer packing materials have also been successfully used. usm.my Gradient elution is often employed to achieve optimal separation of tetracycline (B611298) and its related substances, such as epimers and degradation products. The mobile phase commonly consists of an aqueous component, often with a buffer like phosphate (B84403) or a modifier like formic acid, and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Detection is frequently performed using a UV detector, with wavelengths around 260 nm or 280 nm being common. nih.gov
Research Findings: HPLC methods have been developed and validated for the detection of tetracycline residues in various matrices. ajol.info These methods demonstrate good linearity over a range of concentrations, with high correlation coefficients (R² > 0.99). ajol.info The limits of detection (LOD) and quantification (LOQ) are typically in the low µg/mL range, highlighting the sensitivity of the technique. ajol.info For instance, one study reported an LOD of 0.00023 mg/mL and an LOQ of 0.00110 mg/mL for tetracycline in milk samples. ajol.info The precision of these methods is often high, with relative standard deviation (%RSD) values typically below 5%. ajol.info
Table 1: Example of HPLC Parameters for Tetracycline Analysis
| Parameter | Value |
|---|---|
| Column | C18, 15cm x 4.6mm, 5µm |
| Mobile Phase | Gradient of 25mM KH₂PO₄ buffer (pH 3) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 260 nm |
| Injection Volume | 20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
While HPLC is the primary tool for analyzing the non-volatile this compound molecule itself, Gas Chromatography-Mass Spectrometry (GC-MS) plays a crucial role in studying the volatile organic compounds (VOCs) that may be associated with its production or degradation. nih.gov Bacteria, including the Streptomyces species that produce tetracyclines, are known to emit a wide array of volatile secondary metabolites. nih.govtamu.edu
Methodological Details: GC-MS analysis of volatile metabolites typically involves extraction techniques like solid-phase microextraction (SPME) to capture the VOCs from the headspace of a sample. mdpi.comresearchgate.net The extracted compounds are then separated based on their volatility and polarity in a gas chromatograph and subsequently identified by their mass-to-charge ratio and fragmentation patterns in a mass spectrometer. nih.govtamu.edu
Research Findings: GC-MS has been instrumental in profiling the volatile metabolites produced by various bacterial species, including those from the Bacillus genus, which are also known for producing antimicrobial compounds. nih.gov These studies have identified a diverse range of VOCs, including ketones, alcohols, and alkenes. nih.gov While direct GC-MS analysis of this compound is not feasible due to its low volatility, this technique is invaluable for understanding the broader metabolic context of its producing organisms and for identifying potential volatile biomarkers associated with its presence or the producing organism's activity. tamu.eduroyalsocietypublishing.org
Spectroscopic and Spectrometric Techniques for Compound Characterization and Binding Studies
Spectroscopic and spectrometric methods are indispensable for the structural elucidation of this compound and for investigating its interactions with other molecules.
UV-Vis Spectroscopy for Real-Time Monitoring
UV-Visible (UV-Vis) spectroscopy is a straightforward and effective technique for the real-time monitoring of tetracycline concentrations in solution. researchgate.netmdpi.com This method relies on the principle that the chromophoric structure of the tetracycline molecule absorbs light in the UV-Vis range. researchgate.netresearchgate.net
Methodological Details: UV-Vis spectra of tetracyclines typically show characteristic absorption peaks. researchgate.net For instance, tetracycline exhibits absorption maxima that can be monitored to determine its concentration. researchgate.net This technique can be combined with chemometric methods for the analysis of complex mixtures, such as wastewater, to monitor antibiotic levels. mdpi.com
Research Findings: Studies have demonstrated the utility of UV-Vis spectroscopy for real-time monitoring of antibiotics in various environments. researchgate.netmdpi.com By combining UV-Vis spectroscopy with partial least squares (PLS) analysis, researchers have been able to measure the concentrations of multiple antibiotics in a mixed water sample. researchgate.net This approach has shown good correlation and low root mean square error of prediction (RMSEP), indicating its potential for in-situ monitoring applications. mdpi.com Furthermore, changes in the UV-Vis absorption spectrum of a protein upon binding to tetracycline can indicate structural alterations in the protein. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF-MS) for Metabolite Profiling and Oxidation Pathway Elucidation
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are powerful tools for the detailed analysis of this compound, its metabolites, and its degradation products. mdpi.comnih.govplos.org These techniques offer high sensitivity and selectivity, allowing for the identification and quantification of compounds in complex matrices. jmb.or.krcore.ac.uk
Methodological Details: In LC-MS/MS, compounds separated by the LC system are ionized, typically using electrospray ionization (ESI), and then fragmented in the mass spectrometer. nih.govresearchgate.net The fragmentation patterns provide structural information that aids in the identification of the compounds. jmb.or.kr LC-QTOF-MS provides high-resolution mass data, enabling the accurate determination of the elemental composition of molecules. mdpi.comnih.gov
Research Findings: LC-QTOF-MS has been successfully employed to elucidate the oxidation pathway of tetracyclines. mdpi.com By analyzing samples after electrolysis, researchers have identified various oxidation products, providing insights into the degradation mechanisms. mdpi.com For example, the electrochemical oxidation of tetracycline has been shown to proceed through the formation of intermediates with specific m/z values, which were identified using LC-QTOF-MS. plos.org Untargeted metabolite profiling using a combination of GC-MS and LC-MS has also been used to study the metabolic response of organisms to various stimuli, which can be relevant for understanding the biosynthesis of compounds like this compound. mdpi.com
Table 2: Identified Intermediates in the Electrochemical Oxidation of Tetracycline
| Intermediate | m/z |
|---|---|
| Tetracycline (TC) | 445 |
| Product ① | 447 |
| Intermediate ② | 401 |
| Intermediate ③ | 417 |
Data from a study on the electrochemical oxidation of tetracycline. plos.org
Biophysical Techniques for Molecular Interaction Analysis
Understanding the molecular interactions of this compound is crucial for elucidating its mechanism of action. Biophysical techniques provide quantitative data on the binding affinity, thermodynamics, and kinetics of these interactions.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand (e.g., this compound) to a macromolecule (e.g., a protein or nucleic acid). nih.govoup.comresearchgate.net This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) changes. oup.com ITC has been used to measure the binding affinities of tetracycline to its target, the TetA(B) transporter protein, and to various mutants of this protein. nih.gov These studies have revealed that mutations in specific residues can significantly alter the binding affinity, with some mutants showing weaker binding and others, surprisingly, stronger binding. nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free optical sensing technique that monitors the binding of molecules in real-time by detecting changes in the refractive index at a sensor surface. researchgate.netnih.govbg.ac.rs It can be used to determine the kinetics of binding, including the association (ka) and dissociation (kd) rate constants, from which the binding affinity (Kd) can be calculated. acs.org SPR has been employed to develop sensors for the detection of tetracyclines. researchgate.netnih.gov For example, a sensor based on molecularly imprinted nanoparticles has been developed for the detection of ciprofloxacin, with tetracycline used as a competitor agent to assess selectivity. nih.gov
Table 3: Comparison of Biophysical Techniques for this compound Interaction Studies
| Technique | Principle | Key Parameters Measured |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding | Kd, ΔH, ΔS, Stoichiometry (n) |
| Surface Plasmon Resonance (SPR) | Measures change in refractive index upon binding | Kd, ka, kd |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 4-epitetracycline |
| Acetonitrile |
| Anhydrotetracycline |
| Ciprofloxacin |
| Formic Acid |
| Methanol |
| This compound |
Genetic Engineering Tools for Biosynthetic Pathway Manipulation and Functional Genomics
The study and enhancement of this compound production have been significantly advanced through the application of sophisticated genetic engineering tools. These techniques allow for precise manipulation of the Tetramycin biosynthetic gene cluster (BGC) in producing organisms, primarily Streptomyces species, to elucidate gene function, increase production yields, and generate novel derivatives.
Key strategies in the genetic manipulation of the this compound pathway include gene inactivation, overexpression, and pathway engineering. The identification of the Tetramycin BGC in Streptomyces hygrospinosus was a foundational step, enabling targeted genetic modifications. nih.gov Functional genomics, the study of gene function, has been largely carried out through systematic gene disruption and complementation experiments.
One of the earliest and most critical findings from genetic manipulation was the characterization of the cytochrome P450 monooxygenase gene, tetrK. Inactivation of tetrK in S. hygrospinosus resulted in the blockage of this compound synthesis and the accumulation of its direct precursor, Tetramycin A. nih.gov This demonstrated that TetrK is the enzyme responsible for the final hydroxylation step that converts Tetramycin A into this compound. nih.gov Conversely, to specifically increase the accumulation of this compound, researchers have engineered strains with additional copies of tetrK. nih.gov
Pathway engineering has also focused on increasing the pool of precursors available for Tetramycin synthesis. The biosynthetic pathways for Tetramycin and another polyene, nystatin (B1677061), coexist in some strains and compete for the same acyl-CoA precursors like malonyl-CoA and methylmalonyl-CoA. nih.govmdpi.com To channel these precursors toward Tetramycin synthesis, the BGC for nystatin was disrupted. For instance, deleting a 1714 bp fragment of the nysB gene, which is part of the polyketide synthase (PKS) in the nystatin pathway, successfully eliminated nystatin production and redirected precursors to the Tetramycin pathway, thereby increasing its yield. nih.gov
Furthermore, enhancing the expression of positive regulatory genes within the Tetramycin cluster has proven to be an effective strategy for boosting production. The ttm cluster contains several regulatory genes, including ttmRI, ttmRII, ttmRIII, and ttmRIV. mdpi.comoup.com Studies have shown that these genes act as positive regulators, and their disruption significantly reduces Tetramycin production. oup.com Overexpression of these regulators, therefore, can enhance the transcription of the entire biosynthetic pathway. nih.gov
Genetic engineering has also been employed to create novel derivatives of this compound with potentially improved properties. Through the inactivation of a different P450 monooxygenase gene, tetrG, researchers successfully generated a new compound, 12-decarboxy-12-methyl this compound. nih.gov This novel derivative exhibited higher antifungal activity against certain yeasts and lower hemolytic toxicity compared to the parent this compound, showcasing the power of genetic manipulation to develop next-generation polyene antibiotics. nih.govresearchgate.net
Table 1: Examples of Genetic Manipulation in the Tetramycin Biosynthetic Pathway
| Gene(s) Manipulated | Organism | Engineering Strategy | Primary Outcome | Reference(s) |
| tetrK | Streptomyces hygrospinosus | Gene Inactivation | Accumulation of Tetramycin A; blockage of this compound production. | nih.gov |
| tetrK, tetrF | Streptomyces hygrospinosus | Gene Overexpression (2 copies of tetrK, 1 of tetrF) | Increased this compound titer to 865 ± 8 mg/L. | nih.gov |
| nysB (Nystatin BGC) | Streptomyces ahygroscopicus | Gene Disruption | Elimination of nystatin production; precursor flux redirected to Tetramycin synthesis. | nih.gov |
| tetrG | Streptomyces hygrospinosus | Gene Inactivation | Production of a novel derivative: 12-decarboxy-12-methyl this compound. | nih.gov |
| ttmRI, ttmRII, ttmRIII | Streptomyces ahygroscopicus | Gene Disruption | Reduced Tetramycin production, confirming their role as positive regulators. | oup.com |
| Malonyl-CoA biosynthetic genes (accA2, accB2, matB) | Streptomyces hygrospinosus | Heterologous Overexpression | Increased intracellular malonyl-CoA pool, leading to higher Tetramycin titer. | nih.gov |
Cell-Based Assays and High-Throughput Screening for Activity Profiling
The evaluation of this compound's biological activity and the screening for high-yield production strains are heavily reliant on cell-based assays and high-throughput screening (HTS) methodologies. These approaches provide quantitative data on the compound's efficacy against fungal targets and enable the rapid assessment of thousands of mutant strains.
High-throughput screening has been instrumental in strain improvement programs aimed at enhancing Tetramycin production. A key application is the screening of mutant libraries, often generated by UV or chemical mutagenesis, to identify high-yield candidates. nih.gov This process typically involves cultivating the mutant strains in multi-well microtiter plates (MTPs), such as 48-well or 96-well formats. nih.govresearchgate.net After a period of fermentation, the concentration of the produced tetramycins in the culture supernatant can be quantified. For tetramycins, which have a characteristic UV absorbance due to their polyene structure, a spectrophotometric method using a microplate reader at a specific wavelength (e.g., 305 nm) allows for rapid, high-throughput quantification without the need for complex sample preparation. nih.gov This enables the efficient screening of large numbers of mutants to find strains with enhanced production capabilities. nih.govresearchgate.net
For activity profiling, cell-based assays are the cornerstone for determining the antifungal potency of this compound and its derivatives. These assays measure the compound's effect on the viability and growth of target fungal cells. The most common format is the broth microdilution assay, which is used to determine the Minimum Inhibitory Concentration (MIC). asm.org In this assay, serial dilutions of this compound are incubated with a standardized inoculum of a target fungus (e.g., Saccharomyces cerevisiae, Rhodotorula glutinis, or pathogenic molds) in microtiter plates. nih.gov Fungal growth is then assessed, often by measuring optical density (turbidity) at 600 nm (OD600), to find the lowest concentration of the compound that completely inhibits visible growth. mdpi.com
More advanced cell-based assays can provide deeper insights into the compound's mechanism of action or specific cellular effects. For example, fluorescence-based assays can be employed to assess cell viability using reporter dyes that indicate metabolic activity or membrane integrity. mdpi.comjove.com To assess the toxicity profile, a crucial aspect for any potential therapeutic, cell-based assays using mammalian cells, such as red blood cells (erythrocytes), are used. Hemolytic assays, which measure the lysis of erythrocytes upon exposure to the compound, are particularly important for polyene antibiotics like this compound, as hemolysis is a known side effect of this class. nih.gov The generation of the derivative 12-decarboxy-12-methyl this compound was accompanied by such assays, which demonstrated its lower hemolytic toxicity compared to this compound. nih.gov
The integration of these assays into an HTS format allows for the comprehensive profiling of compound libraries, including natural product extracts or derivatives generated through biosynthetic engineering. This combination of HTS for production screening and detailed cell-based assays for activity and toxicity profiling forms a powerful workflow for the discovery and development of improved polyene antibiotics like this compound.
Table 2: Cell-Based Assays and HTS Methods for this compound Studies
| Assay/Method Type | Principle | Application for this compound | Typical Readout | Reference(s) |
| High-Throughput Production Screening | Cultivation of mutant strains in MTPs and quantification of product in supernatant. | Screening of mutagenized Streptomyces libraries for high-yield Tetramycin producers. | UV absorbance at 305 nm. | nih.govresearchgate.net |
| Broth Microdilution Assay | Serial dilution of the compound is incubated with fungal cells to determine the lowest concentration that inhibits growth. | Determining the Minimum Inhibitory Concentration (MIC) against various fungal species. | Optical Density (OD600) or visual inspection of turbidity. | asm.orgmdpi.com |
| Hemolytic Assay | Measures the lysis of red blood cells (erythrocytes) upon exposure to the compound. | Assessing the in vitro toxicity of this compound and its derivatives. | Release of hemoglobin, measured by absorbance. | nih.gov |
| Fungal Activity Profiling | Testing the inhibitory effect of this compound against a panel of clinically relevant or plant pathogenic fungi. | Characterizing the antifungal spectrum of this compound. | MIC values (µg/mL). | nih.govasm.org |
Future Research Trajectories and Academic Implications of Tetramycin B
Deeper Elucidation of Unresolved Biosynthetic Steps
The biosynthetic pathways of tetracyclines, including Tetramycin (B1682769) B, are complex multi-step processes orchestrated by polyketide synthases (PKS) and a suite of tailoring enzymes. researchgate.net While significant progress has been made in identifying the gene clusters responsible for producing tetracyclines like oxytetracycline (B609801) and chlortetracycline, several key enzymatic steps remain unresolved. nih.govcjnmcpu.comnih.gov
Future research will likely focus on:
Identifying and Characterizing Novel Enzymes: A number of steps in the tetracycline (B611298) biosynthetic pathway are still not fully understood. nih.gov For instance, the precise mechanisms and enzymes responsible for certain hydroxylations and reductions in the formation of the tetracycline core are still under investigation. nih.gov The discovery of new enzymes through genome mining and functional characterization will be crucial. rsc.org
Understanding Starter Unit Selection: The diversity of tetracycline structures is partly due to the use of different starter units in the polyketide synthesis. The mechanism of malonamate (B1258346) starter unit formation by enzymes like OxyD in oxytetracycline biosynthesis is an area that requires further study to fully comprehend how this critical building block is generated and incorporated. nih.gov
Reconstituting Pathways in Heterologous Hosts: Expressing tetracycline biosynthetic gene clusters in more genetically tractable hosts can simplify the study of individual enzymatic steps and facilitate the engineering of the pathway. nih.gov This approach has already yielded insights into the function of cyclases like OxyK and OxyN. nih.gov
Exploration of Novel Mechanisms of Action at the Subcellular Level
The primary mechanism of action for tetracyclines is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. mdpi.comnih.govmicrobeonline.com However, there is growing evidence that tetracyclines may have other subcellular targets and mechanisms of action.
Future research directions include:
Elucidating Interactions with Eukaryotic Cells: Tetracyclines are known to inhibit protein synthesis in eukaryotic mitochondria, which can confound experimental results in biomedical research. wikipedia.org A deeper understanding of these off-target effects is necessary. Additionally, the non-antibiotic properties of tetracyclines, such as their anti-inflammatory and immunomodulatory effects, warrant further investigation at the subcellular level. mdpi.com
Exploring Mechanisms Beyond Bacteriostatic Action: While generally considered bacteriostatic, some third-generation tetracyclines have shown bactericidal activity in vitro. mdpi.com Unraveling the molecular basis for this switch from bacteriostatic to bactericidal activity could inform the design of more potent antibiotics.
Discovery and Engineering of New Tetramycin B Analogues with Enhanced Biological Attributes
The rise of antibiotic resistance has spurred significant efforts to discover and engineer new tetracycline analogues with improved properties. researchgate.netnih.gov
Key research trajectories in this area are:
Biosynthetic Engineering: By manipulating the genes in the tetracycline biosynthetic pathway, researchers can create novel derivatives. For example, inactivation of the tetrG gene, which encodes a P450 monooxygenase, in an optimized strain of Streptomyces hygrospinosus var. beijingensis led to the production of 12-decarboxy-12-methyl this compound. nih.gov This new compound exhibited higher antifungal activity against certain yeasts and lower hemolytic toxicity compared to this compound. nih.gov
Total and Semisynthesis: Chemical synthesis provides a powerful platform for creating tetracycline analogues that are inaccessible through biosynthetic means. harvard.edu This approach has led to the development of second and third-generation tetracyclines like doxycycline, minocycline, and tigecycline (B611373) with enhanced activity against resistant bacteria. nih.govmdpi.com Future efforts will likely focus on generating thousands of new compounds by modifying parts of the tetracycline scaffold that have not been previously altered. harvard.edu
Chemo-informatics and In Silico Design: Computational approaches can be used to design novel tetracycline analogues with desired properties. One study used chemo-informatics to develop "Iodocycline," a tetracycline analog B, which showed potent antimicrobial activity. ekb.eg
Understanding of Environmental Degradation Pathways and Ecological Impact (academic focus, not risk assessment)
The widespread use of tetracyclines has led to their presence in various environmental compartments, raising questions about their fate and ecological impact. nih.govrroij.com
Academic research in this area will focus on:
Characterizing Degradation Products: Tetracyclines can degrade in the environment through various physical, chemical, and biological processes. researchgate.net Identifying the structures and potential biological activities of these degradation products is essential for a complete understanding of their environmental footprint.
Investigating Microbial Community Responses: The presence of tetracyclines in soil and water can impact the structure and function of microbial communities. rroij.comresearchgate.net Studies have shown that tetracyclines can inhibit soil microbial respiration and alter the composition of microalgae populations. rroij.comresearchgate.net
Tracing Mobility and Accumulation: Tetracyclines can accumulate in the food chain and persist in the environment. nih.govresearchgate.net Understanding the factors that influence their mobility in soil and water, such as adsorption to soil particles and interactions with metal ions, is a key area of research. scielo.br
Development of Resistance Modulators to Polyene Macrolides
The effectiveness of polyene macrolides, a class of antifungals that includes compounds structurally related to this compound, is threatened by the emergence of resistance. Developing compounds that can overcome or circumvent these resistance mechanisms is a critical area of research.
Future research will likely involve:
Inhibitors of Efflux Pumps: Efflux pumps are a major mechanism of resistance to tetracyclines and other antibiotics, actively pumping the drug out of the cell. microbeonline.comresearchgate.net The development of small molecules that inhibit these pumps could restore the activity of existing antibiotics.
Overcoming Ribosomal Protection: Ribosomal protection proteins (RPPs) can bind to the ribosome and dislodge the antibiotic, conferring resistance. wikipedia.orgresearchgate.net Designing new tetracycline analogues, like the glycylcyclines, that can evade RPPs is a key strategy. nih.gov
Targeting Resistance Enzymes: Some bacteria have acquired enzymes that can inactivate tetracyclines. nih.gov Understanding the structure and mechanism of these enzymes, such as the Tet(X) family of monooxygenases, is the first step toward developing inhibitors that could be used in combination with tetracycline antibiotics. frontiersin.org
Application of Synthetic Biology for Sustainable Production of this compound and Derivatives
Synthetic biology offers powerful tools for the sustainable and efficient production of complex natural products like this compound and its derivatives. cjnmcpu.com
Key applications include:
Metabolic Engineering of Producer Strains: By optimizing metabolic pathways in the producing organisms, it is possible to increase the titer and yield of the desired compound. For example, disrupting the competing nystatin (B1677061) biosynthetic gene cluster and overexpressing genes for malonyl-CoA biosynthesis significantly increased the production of this compound. nih.gov
Heterologous Production: Moving the biosynthetic pathway for this compound into a more easily manipulated host organism, such as E. coli or yeast, could streamline production and facilitate further engineering. nih.govmdpi.com
Development of Biosensors: Creating biosensors that can detect the production of tetracyclines in real-time can accelerate the process of strain improvement and pathway optimization. A yeast three-hybrid (Y3H) assay has been developed for this purpose. acs.org
Q & A
Basic: What are the structural characteristics of Tetramycin B, and how do they influence its antifungal activity?
This compound is a polyene macrolide antibiotic characterized by a 26-membered macrocyclic lactone ring with a conjugated tetraene system and a C-4 hydroxyl group. Structural studies using high-field NMR (270 MHz) and mass spectrometry confirm that the hydroxyl at C-4 enhances its antifungal potency compared to Tetramycin A, likely by improving membrane binding and pore formation in fungal cells . Key spectral data include chemical shifts at δ 5.45 (H-4) and δ 6.10–6.30 (tetraene protons), critical for identifying its conformation .
Basic: How is this compound biosynthesized in Streptomyces strains, and what genetic markers are associated with its production?
This compound is synthesized via a type I polyketide synthase (PKS) pathway in Streptomyces hygrospinosus var. beijingensis. Genomic analysis reveals a biosynthetic gene cluster (BGC) homologous to natamycin pathways, with ketoreductase (KR) and dehydratase (DH) domains critical for polyene formation. Phylogenetic analysis of 16S rRNA and PKS genes (e.g., tmnA, tmnB) can distinguish Tetramycin-producing strains . Fermentation in YEME medium optimizes yield, with metabolites isolated via HPLC (retention time: 12.3 min for this compound) .
Advanced: What experimental strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies in MIC (minimum inhibitory concentration) values across studies often stem from variations in fungal strain susceptibility, assay conditions (e.g., pH, temperature), or compound purity. To address this:
- Standardize assays : Use CLSI M38-A2 guidelines for antifungal susceptibility testing, including triplicate replicates and standardized inoculum sizes .
- Validate purity : Employ LC-MS (e.g., m/z 924.5 [M+H]+ for this compound) to confirm ≥95% purity, as impurities like Tetramycin A can skew results .
- Control variables : Document environmental factors (e.g., culture media composition) that modulate fungal membrane ergosterol content, a key target of polyenes .
Advanced: How can researchers optimize this compound production in novel Streptomyces isolates?
A methodological approach includes:
Strain screening : Use PCR primers targeting tmn BGCs (e.g., tmnA F: 5’-ATGACCGCCGAGATCG-3’) to identify potential producers .
Media optimization : Test carbon/nitrogen sources (e.g., glucose vs. glycerol) in shake-flask fermentations. For example, YEME medium supplemented with 2% glucose increases yield by 40% .
Metabolic engineering : Overexpress regulatory genes (e.g., tmnR) or disrupt competing pathways (e.g., tetR repressors) via CRISPR-Cas9 .
Basic: What analytical techniques are essential for characterizing this compound’s stability and degradation products?
- HPLC-DAD : Monitor degradation under stress conditions (e.g., UV light, heat) using a C18 column (mobile phase: 0.1% formic acid/acetonitrile gradient). Degradation peaks at 305 nm indicate tetraene system breakdown .
- LC-MS/MS : Identify degradation products (e.g., epoxides or hydroxylated derivatives) via fragmentation patterns (e.g., m/z 924.5 → 782.3 [loss of hexose]) .
Advanced: How do structural modifications of this compound affect its mechanism of action and resistance development?
Modifications at C-4 (e.g., glycosylation) or the polyene chain alter ergosterol binding kinetics. For example:
- C-4 methylation : Reduces antifungal activity by 60%, confirmed via molecular docking simulations showing weakened hydrogen bonding .
- Resistance mechanisms : Serial passaging of Candida albicans in sub-MIC this compound selects for ERG3 mutations (e.g., G119S), which block ergosterol biosynthesis and confer cross-resistance to other polyenes .
Basic: What are the key considerations for designing in vivo efficacy studies for this compound?
- Animal models : Use immunosuppressed murine candidiasis models, with dosing adjusted for pharmacokinetics (e.g., 5 mg/kg/day IV, t½ = 4.2 hr) .
- Toxicity screening : Monitor renal function (serum creatinine, BUN) due to polyenes’ nephrotoxic potential .
- Bioimaging : Confocal microscopy with BODIPY-labeled this compound tracks fungal localization in tissues .
Advanced: How can genomic data reconcile discrepancies in this compound production across Streptomyces strains?
Comparative genomics of high- and low-yield strains identifies SNPs in regulatory genes (e.g., tmnG, a SARP family activator). RNA-seq under production conditions reveals overexpression of efflux pumps (e.g., tetM) in low-yield strains, suggesting metabolic bottlenecks. CRISPR interference (CRISPRi) silencing of tetM increases titers by 25% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
